molecular formula C23H17ClFN3O2S B4539991 N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 476486-14-3

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B4539991
CAS No.: 476486-14-3
M. Wt: 453.9 g/mol
InChI Key: VQPUTUYAVIDQKN-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class of heterocyclic acetamides, characterized by a 3-chloro-4-fluorophenyl group attached to an acetamide moiety and a sulfanyl-linked 4-methylphenyl-substituted quinazolinone core. The chloro and fluoro substituents enhance lipophilicity and membrane permeability, while the quinazolinone core provides hydrogen-bonding capabilities, critical for biological interactions . Its synthesis typically involves coupling a 3-(4-methylphenyl)-4-oxoquinazoline-2-thiol intermediate with N-(3-chloro-4-fluorophenyl)-2-chloroacetamide under basic conditions .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2S/c1-14-6-9-16(10-7-14)28-22(30)17-4-2-3-5-20(17)27-23(28)31-13-21(29)26-15-8-11-19(25)18(24)12-15/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPUTUYAVIDQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476486-14-3
Record name N-(3-CL-4-F-PH)-2-((3-(4-ME-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE
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Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps. The general synthetic route includes:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the sulfanylacetamide group: This step involves the reaction of the quinazolinone intermediate with a chloroacetyl chloride derivative in the presence of a base to form the sulfanylacetamide linkage.

    Substitution reactions:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The quinazolinone core is known for its biological activity, making this compound a potential candidate for studying enzyme inhibition, receptor binding, and other biological processes.

    Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the sulfanylacetamide group can enhance binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core structure , substituent patterns , and biological activity :

Quinazolinone Derivatives

Compound Name Core Structure Substituents Key Differences Biological Implications
Target Compound Quinazolinone 3-Cl-4-F-phenyl (acetamide); 4-methylphenyl (quinazolinone) Balanced lipophilicity and electronic effects Enhanced target binding and metabolic stability
2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Quinazolinone 4-Cl-phenyl (quinazolinone); 2-ethoxyphenyl (acetamide) Ethoxy group increases solubility but reduces membrane penetration Lower bioavailability in hydrophobic environments
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-propenyl-triazol-3-yl]sulfanyl}acetamide Triazole Methoxyphenyl; propenyl-triazole Triazole core improves metabolic stability but reduces quinazolinone-mediated H-bonding Antifungal activity due to triazole moiety

Non-Quinazolinone Derivatives

Compound Name Core Structure Substituents Key Differences Biological Implications
N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide Quinoline 3,4-dimethylbenzenesulfonyl; 6-fluoro Sulfonyl group increases reactivity but introduces steric hindrance Potential kinase inhibition (quinoline scaffold)
N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thienopyrimidine 2,5-dimethylphenyl; thiophene Thiophene enhances π-π stacking but reduces solubility Anticancer activity via intercalation
N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-triazol-3-yl]sulfanyl}acetamide Triazole Thiophene; 4-fluorophenyl Thiophene improves electron density but lowers metabolic stability Antiviral activity via protease binding

Structural and Electronic Effects

  • Chloro vs. Fluoro Substitutions: The 3-chloro-4-fluoro pattern in the target compound provides optimal halogen bonding compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ), enhancing affinity for hydrophobic binding pockets .
  • Sulfanyl vs.
  • Quinazolinone vs. Triazole Cores: Quinazolinones exhibit stronger H-bonding with biological targets (e.g., enzymes), while triazoles () prioritize metabolic stability but lack planar rigidity .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C23_{23}H17_{17}ClFN3_{3}O2_{2}S. Its structure features a chloro-fluoro phenyl group and a quinazolinyl sulfanyl moiety, which are key to its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : Many derivatives containing halogen atoms (like chlorine and fluorine) show enhanced binding affinity to various enzymes due to their ability to form hydrogen bonds and halogen bonds with target proteins. This interaction is critical for inhibiting enzymes involved in inflammatory pathways and cancer progression .
  • Cellular Uptake : The presence of electron-withdrawing groups like fluorine increases the lipophilicity of the compound, enhancing its membrane permeability and cellular uptake. This property is vital for achieving therapeutic concentrations within cells .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound showed moderate inhibitory effects with an IC50_{50} value indicating effective cytotoxicity against breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition : Similar compounds have been reported to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. Preliminary data suggest that this compound may exhibit comparable activity, potentially reducing inflammation through these pathways .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

StudyFindings
Study 1Investigated the cytotoxic effects on MCF-7 cells; showed IC50_{50} values indicating significant activity.
Study 2Explored the anti-inflammatory effects through COX inhibition; demonstrated potential for reducing inflammatory markers.
Study 3Conducted molecular docking studies revealing strong interactions with target proteins, supporting further exploration as a therapeutic agent.

Q & A

Q. What are the key synthetic pathways for N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the sulfanyl group.
  • Amide coupling between the chloro-fluorophenyl moiety and the quinazolinone core.
  • Catalytic optimization (e.g., Pd-mediated cross-coupling for aromatic substitutions).
    Intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed by thin-layer chromatography (TLC) . Final product purity is validated using HPLC (>95%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign aromatic protons, sulfanyl, and acetamide groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion).
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns (if single crystals are obtained) .

Q. How do functional groups influence the compound’s reactivity and solubility?

  • Sulfanyl group : Prone to oxidation; requires inert atmospheres during synthesis.
  • Quinazolinone core : Enhances π-π stacking with biological targets.
  • Chloro-fluorophenyl moiety : Increases lipophilicity (logP ~3.5), impacting membrane permeability. Solubility is improved in polar aprotic solvents (DMSO, DMF) .

Q. What preliminary assays are used to evaluate biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines (IC50 values reported in μM range).
  • Enzyme inhibition : Kinase or protease inhibition screens (e.g., fluorescence-based assays) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for coupling steps).
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays.
  • Metabolic stability testing : Compare results in hepatic microsomes vs. live-cell models to rule out false negatives.
  • Batch-to-batch consistency : Ensure purity (>98%) via LC-MS to eliminate impurities skewing activity .

Q. What computational methods predict target binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps for sulfanyl and acetamide groups.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
  • Bioisosteric replacement : Swap sulfanyl with sulfonyl to improve metabolic stability.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., quinazolinone carbonyl) .

Q. What are the main degradation products under accelerated stability conditions?

  • Hydrolysis : Cleavage of the acetamide bond in acidic/basic conditions (pH 1–13).
  • Oxidation : Sulfanyl to sulfoxide/sulfone derivatives under oxidative stress (H₂O₂).
  • Detection : LC-MS/MS to identify degradation pathways and optimize storage (e.g., inert atmosphere, -20°C) .

Q. How can multi-target effects be systematically studied?

  • Polypharmacology profiling : Screen against panels of 100+ kinases or GPCRs.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Network pharmacology : Integrate omics data with STRING or KEGG pathways to map off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

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